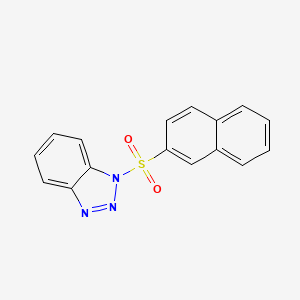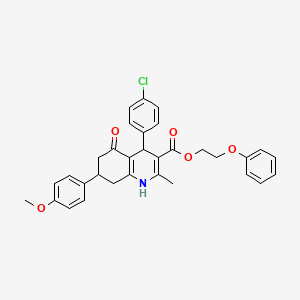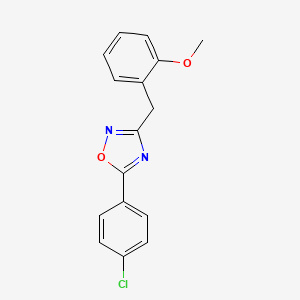
3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one
Overview
Description
3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one, commonly known as Nitrothiazolone, is a heterocyclic organic compound with a thiazolidine ring and a nitrophenyl group. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Anticancer and Anti-HIV Properties
- Cytotoxic and Anti-HIV Studies : Thiazolidin-4-one derivatives, including structures similar to 3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one, have been synthesized and evaluated for their cytotoxicity against MT-4 cells and anti-HIV properties. These compounds showed promise in influencing cancer cells, but not normal cells, indicating potential for selective anticancer therapies (Bielenica et al., 2017).
Antimicrobial Activity
- Antimicrobial Activity : Linked heterocyclic compounds containing thiazolidin-4-one structures have demonstrated significant inhibitory activity against various bacteria and fungi. Some compounds, especially those with nitrophenyl moieties, showed strong antimicrobial properties (Reddy et al., 2010).
Synthesis and Characterization
- One-Pot Synthesis Techniques : Research has been conducted on the one-pot synthesis of thiazolidin-4-ones, providing efficient methods for creating these compounds. Characterization was achieved through various techniques like NMR and X-ray crystallography, helping in understanding their structure and potential applications (Cunico et al., 2007).
Antibacterial Agents
- Design and Synthesis for Antibacterial Usage : Novel thiazolidin-4-ones have been synthesized and evaluated for antibacterial activity. Certain derivatives demonstrated potent inhibitory activity, surpassing even standard antibiotics like streptomycin. This highlights their potential in developing new antibacterial agents (Reddy et al., 2019).
Additional Applications
- Chemical and Biological Activities Review : Research has extensively reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, underlining their importance in medicinal chemistry and as synthons for various biologically active compounds (Cunico et al., 2008).
properties
IUPAC Name |
3-(4-nitrophenyl)-2-phenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14-10-21-15(11-4-2-1-3-5-11)16(14)12-6-8-13(9-7-12)17(19)20/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLYSRBFYBORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzoyl-11-(4-tert-butylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006593.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5006604.png)
![11-methyl-4-(2-nitrobenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5006611.png)
![ethyl 4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5006616.png)
![2-ethyl-6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5006617.png)


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)

![N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5006672.png)


![4-[(1-benzyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B5006685.png)
![6-ethyl-1,5-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine succinate](/img/structure/B5006690.png)